
(R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxymorpholine-4-carboxylate with thionyl chloride to introduce the chloromethyl group . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as solvent extraction, distillation, and crystallization to purify the final product .
化学反応の分析
Types of Reactions
®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are usually performed in solvents like dichloromethane or acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and diisobutylaluminum hydride.
Major Products Formed
Nucleophilic substitution: The major products are substituted morpholine derivatives.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are alcohols.
科学的研究の応用
®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biological pathways and affect cellular functions .
類似化合物との比較
Similar Compounds
tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: Similar in structure but lacks the ®-configuration.
tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate: Similar but with a bromomethyl group instead of a chloromethyl group.
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Similar but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities. This configuration can influence the compound’s interaction with chiral environments in biological systems, making it a valuable tool in stereoselective synthesis and drug design .
特性
CAS番号 |
1260589-87-4 |
|---|---|
分子式 |
C10H18ClNO3 |
分子量 |
235.71 g/mol |
IUPAC名 |
tert-butyl (2R)-2-(chloromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChIキー |
LKTUWBGNUYXETD-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CCl |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


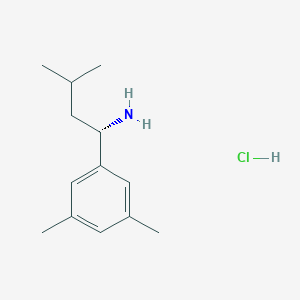
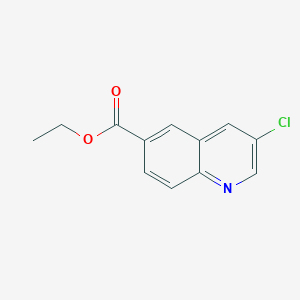
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11877426.png)

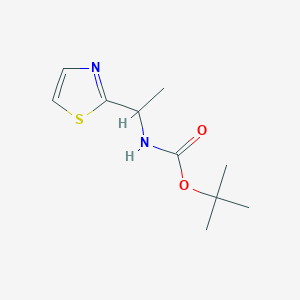


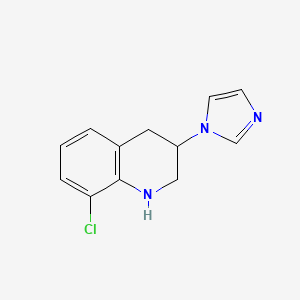

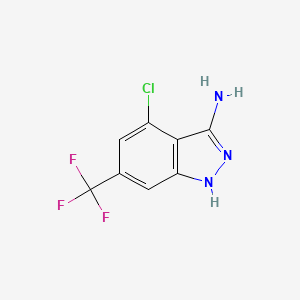
![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
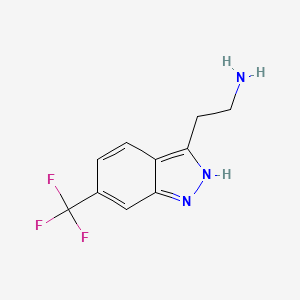
![1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11877487.png)

